molecular formula C13H11B B3021675 1-Benzyl-2-bromobenzene CAS No. 23450-18-2

1-Benzyl-2-bromobenzene

Cat. No. B3021675
CAS RN: 23450-18-2
M. Wt: 247.13 g/mol
InChI Key: DLCYFIIONMLNAJ-UHFFFAOYSA-N
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Description

1-Benzyl-2-bromobenzene is a brominated benzene derivative. It consists of a benzene ring substituted with a bromine atom and a benzyl group .


Synthesis Analysis

The synthesis of bromobenzene derivatives like 1-Benzyl-2-bromobenzene typically involves the reaction of benzene with bromine in the presence of a Lewis acid catalyst such as aluminium chloride or ferric bromide . Another method involves its conversion to the Grignard reagent, phenylmagnesium bromide .


Molecular Structure Analysis

The molecular formula of 1-Benzyl-2-bromobenzene is C13H11Br . It has a molecular weight of 247.130 . The exact mass is 246.004410 .


Chemical Reactions Analysis

Bromobenzene derivatives can undergo various reactions. For example, they can participate in Grignard reactions, which are important for forming carbon-carbon bonds . They can also undergo elimination-addition reactions, also known as benzyne mechanisms .


Physical And Chemical Properties Analysis

1-Benzyl-2-bromobenzene has a density of 1.3±0.1 g/cm3 . It has a boiling point of 311.2±11.0 °C at 760 mmHg . The flash point is 140.9±13.7 °C . It has a LogP value of 4.98, indicating its lipophilicity .

Scientific Research Applications

1. Synthesis of Bromobenzenes

  • Application: 1-Benzyl-2-bromobenzene is used in the synthesis of bromobenzenes, which are precursors to a number of organometallic species. These species are useful in the synthesis of natural products and pharmaceutically important compounds .
  • Method of Application: The synthesis involves a Sandmeyer type reaction, which possibly proceeds via a radical mechanism . A mixture of carbon tetrachloride, bromine, and ammonium persulfate is heated under reflux. Then, the diazonium salt in ether is added portionwise to the bromine solution .
  • Results: The reaction yields certain substituted bromobenzenes .

2. Photochemical Benzylic Bromination

  • Application: 1-Benzyl-2-bromobenzene is used in photochemical benzylic brominations. This process is used in the synthesis of benzyl bromides, which are important building blocks in the pharmaceutical, agrochemical, and materials industries .
  • Method of Application: The bromination is achieved using a NaBrO3/HBr bromine generator in continuous flow mode . The reaction system is intensified, including the complete removal of organic solvent .
  • Results: The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds .

3. Synthesis of Benzoic Acid via a Grignard Reaction

  • Application: 1-Benzyl-2-bromobenzene is used in the synthesis of benzoic acid via a Grignard reaction . This process is important in practical synthetic organic chemistry and involves preparing and working with air and moisture sensitive reagents .
  • Method of Application: The Grignard reagent, phenylmagnesium bromide, is prepared by the reaction of bromobenzene with magnesium metal in diethyl ether . This Grignard reagent is then reacted with solid carbon dioxide, worked-up, and purified to give the carboxylic acid .
  • Results: The result of this reaction is the synthesis of benzoic acid .

4. Benzylic Bromination of Aromatic Compounds

  • Application: 1-Benzyl-2-bromobenzene is used in the bromination of alkylbenzene side chains . This process is important in the synthesis of benzylic halides, which are frequently used building blocks towards target molecules in the pharmaceutical, agrochemical, and materials industries .
  • Method of Application: The bromination is achieved using N-bromosuccinimide (NBS), which is safe and convenient to handle as a crystalline solid . The reaction proceeds via thermally or photochemically generated bromine radicals .
  • Results: The result of this reaction is the synthesis of benzylic halides .

5. Synthesis of Benzyl-Protected 2-Iodo-4-tert

  • Application: 1-Benzyl-2-bromobenzene is used in the synthesis of benzyl-protected 2-iodo-4-tert . This process involves a halogen exchange reaction .
  • Method of Application: The specific method of application and experimental procedures are not detailed in the source .
  • Results: The result of this reaction is the synthesis of benzyl-protected 2-iodo-4-tert .

Safety And Hazards

1-Benzyl-2-bromobenzene may cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid ingestion and inhalation, and to use only non-sparking tools . It should be stored in a well-ventilated place and kept away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

1-benzyl-2-bromobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCYFIIONMLNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90946105
Record name 1-Benzyl-2-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2-bromobenzene

CAS RN

776-74-9, 23450-18-2
Record name Bromodiphenylmethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromodiphenylmethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023450182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-2-bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90946105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23450-18-2
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Record name 2-BROMODIPHENYLMETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
A Odedra, S Datta, RS Liu - The Journal of Organic Chemistry, 2007 - ACS Publications
… (a) Synthesis of 1-Benzyl-2-bromobenzene (47). In a pressure tube, 2-bromobenzyl alcohol (1.87 g, 10.0 mmol) and FeCl 3 (10 mol %, 0.05 mmol) were dissolved in benzene (20 mL). …
Number of citations: 89 0-pubs-acs-org.brum.beds.ac.uk
J Song, Y Li, W Sun, C Yi, H Wu, H Wang… - New Journal of …, 2016 - pubs.rsc.org
… 1-Benzyl-2-bromobenzene (0.50 mmol, 124.0 mg) and THF (2.0 mL) were injected into the reaction tube via a syringe. The mixture was allowed to stir at room temperature for 5 minutes …
Number of citations: 21 0-pubs-rsc-org.brum.beds.ac.uk
A Ajaz - 2011 - scholars.unh.edu
… Synthesis of 1-Benzyl-2-bromobenzene … Pyrolysis of 1 -Benzyl-2-bromobenzene … This route used 1benzyl-2-bromobenzene (22) as a precursor to phenyl radical (23) and subsequently …
Number of citations: 3 scholars.unh.edu
S Urwyler, P Floersheim, BL Roy… - Journal of medicinal …, 2009 - ACS Publications
… On the other hand, for 43 the stannylated indole ester 43a was coupled with 1-benzyl-2-bromobenzene to 43b (Scheme 7). Saponification to 43c and further reaction according to …
Number of citations: 32 0-pubs-acs-org.brum.beds.ac.uk
T Mohy El Dine, W Erb, Y Berhault… - The Journal of …, 2015 - ACS Publications
An efficient method has been developed for direct amide bond synthesis between carboxylic acids and amines via (2-(thiophen-2-ylmethyl)phenyl)boronic acid as a highly active bench-…
Number of citations: 145 0-pubs-acs-org.brum.beds.ac.uk
LH Xie, J Liang, J Song, CR Yin… - Current Organic …, 2010 - ingentaconnect.com
… Kim and his co-workers used 1-benzyl-2-bromobenzene as an o-halobiaryl reactant to synthesize a spiroanthracenefluorene (15, SAF) building block with soluble alkyl groups on the …
Y Cheng - 2016 - publications.rwth-aachen.de
In 1946, it was reported that the manifestations of the disorder of dogs fed a diet rich in flour treated with the commercial bleaching agent" agene", which is essentially nitrogen trichloride…
Number of citations: 3 publications.rwth-aachen.de
PE Rothstein - 2017 - search.proquest.com
Transition-metal carbenes have long been known to exhibit unique reactivity and utilized in a wide variety of applications including synthetic methods for the production of natural …
N Sheikhana, AR Hajipourb - Acta Chemica Iasi, 2016 - chem.uaic.ro
K2FeZrP3O12 was prepared by sol-gel method and used as a mild and efficient solid acid catalyst for Friedel-Crafts benzylation of various arenes with benzyl bromide under solvent-…
Number of citations: 1 www.chem.uaic.ro
G Wu, S Xu, Y Deng, C Wu, X Zhao, W Ji, Y Zhang… - Tetrahedron, 2016 - Elsevier
We report herein a transition-metal-free coupling reaction of arylboronic acids with benzyl halides and mesylates for the construction of C(sp 2 )single bondC(sp 3 ) bonds. A unique …

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